molecular formula C26H30O5 B1251702 4'-O-methylbonannione A

4'-O-methylbonannione A

Cat. No.: B1251702
M. Wt: 422.5 g/mol
InChI Key: LKAFYCSXBIOTDY-KUCZMUFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-O-Methylbonannione A is a natural flavanone compound first identified and documented in 2005 from the plant Schizolaena hystrix , which was collected in the Madagascar rainforest . It has also been found in Glycosmis pseudoracemosa . With a molecular formula of C₂₆H₃₀O₅ and an average mass of 422.5210 Da, this compound is a prenylated flavanone, a class of metabolites often explored for their diverse biological activities . Research Value and Applications: This compound is of significant interest in the field of natural product chemistry and phytochemical research. It was isolated alongside other flavanones, such as schizolaenones A and B, during bioassay-guided fractionation studies . While this compound was reported to exhibit weak cytotoxicity against the A2780 human ovarian cancer cell line, this specific biological activity requires further investigation to be fully characterized . Its primary research value currently lies in its role as a chemical reference standard and a building block for further phytochemical and pharmacological exploration. Please Note: This product is sold for non-human research purposes only. It is not intended for diagnostic or therapeutic applications, nor for veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30O5

Molecular Weight

422.5 g/mol

IUPAC Name

(2S)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O5/c1-16(2)6-5-7-17(3)8-13-20-21(27)14-24-25(26(20)29)22(28)15-23(31-24)18-9-11-19(30-4)12-10-18/h6,8-12,14,23,27,29H,5,7,13,15H2,1-4H3/b17-8+/t23-/m0/s1

InChI Key

LKAFYCSXBIOTDY-KUCZMUFWSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)OC)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC)O)C)C

Synonyms

4'-O-methylbonannione A

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 4 O Methylbonannione a

Botanical Sources and Geographic Distribution

The occurrence of 4'-O-methylbonannione A in the plant kingdom is, based on current research, relatively restricted. It has been primarily isolated from two distinct plant species, highlighting its specialized metabolic pathway.

Schizolaena hystrix as a Primary Source

Schizolaena hystrix, a flowering plant belonging to the family Sarcolaenaceae, is a principal source of this compound. nih.govacs.org This species is endemic to the rainforests of Madagascar, a global biodiversity hotspot. nih.govacs.org Research conducted on collections of Schizolaena hystrix from this region has led to the successful isolation and characterization of the compound. nih.govacs.org The fruits of Schizolaena hystrix have been specifically identified as a plant part from which this compound can be extracted. vt.edu

Glycosmis pseudoracemosa as an Additional Source

Beyond the flora of Madagascar, this compound has also been found in Glycosmis pseudoracemosa. evitachem.comresearchgate.net This plant is a member of the Rutaceae family, commonly known as the citrus family. researchgate.net The genus Glycosmis encompasses a variety of shrubs and small trees. researchgate.net The identification of this compound in this species indicates a broader, albeit still limited, distribution across different plant families and geographical locations. evitachem.comresearchgate.net

Other Potential Plant Genera Exhibiting Similar Metabolite Profiles

While direct isolation of this compound has been confirmed in the aforementioned species, other plant genera are known to produce structurally related compounds, suggesting they could be potential, yet unconfirmed, sources. The genus Macaranga (family Euphorbiaceae) is a rich source of various prenylated and geranylated flavonoids, including bonannione A and bonanniol A. nih.govresearchgate.net Similarly, species within the Paulownia and Morus genera are known to produce a diverse array of flavanones and other phenolic compounds. mdpi.comacs.org The presence of these related metabolites points to the possibility of similar biosynthetic pathways that could potentially produce this compound or its derivatives.

Extraction and Purification Techniques

The isolation of this compound from its natural botanical sources necessitates a multi-step process involving initial extraction followed by rigorous purification to separate it from a complex mixture of other plant metabolites.

Solvent Extraction Strategies from Plant Material

The initial step in isolating this compound involves the use of solvent extraction. This process leverages the solubility of the target compound in specific organic solvents to draw it out from the plant matrix.

A common approach is the use of an ethanol (B145695) extract of the plant material, such as the fruits of Schizolaena hystrix. nih.govacs.orgvt.edu Other solvents like acetone, methanol, and dichloromethane (B109758) have also been noted as effective for extracting compounds from plant and other natural sources. evitachem.comeurl-pesticides.eu The choice of solvent is crucial and is often determined by the polarity of the target compound. The general process involves macerating or powdering the plant material to increase the surface area for solvent contact. philadelphia.edu.jo This is then followed by soaking or blending the material with the chosen solvent. eurl-pesticides.euphiladelphia.edu.jo

Table 1: Common Solvents Used in the Extraction of Flavonoids

SolventPolarityCommon Application
EthanolPolarGeneral extraction of flavonoids from plant material. nih.govacs.org
MethanolPolarExtraction of polar compounds from natural sources. evitachem.com
AcetonePolar aproticUsed in initial extraction steps, often in combination with other solvents. eurl-pesticides.eu
DichloromethaneNonpolarUsed for partitioning and separating compounds of lower polarity. eurl-pesticides.eu

Chromatographic Separation Methodologies

Following the initial solvent extraction, the resulting crude extract contains a mixture of various compounds. To isolate this compound in a pure form, various chromatographic techniques are employed. wikipedia.orgnjit.edu Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wikipedia.orgnjit.edu

Bioassay-guided fractionation is a common strategy, where the crude extract is separated into fractions, and each fraction is tested for a specific biological activity to guide the isolation of the active compound. nih.govacs.orgvt.edu This process typically involves multiple chromatographic steps.

Commonly used chromatographic techniques include:

Column Chromatography: The crude extract is passed through a column packed with a solid adsorbent (stationary phase), and different compounds are eluted at different rates using a solvent or solvent mixture (mobile phase). nih.gov

Thin-Layer Chromatography (TLC): A quick and effective method to monitor the separation process and identify the fractions containing the target compound. khanacademy.org

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages of purification to obtain the compound at a high degree of purity. evitachem.com

The structures of the isolated compounds, including this compound, are then typically determined using various spectroscopic methods, such as one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. nih.govacs.org

Bioassay-Guided Fractionation Approaches

The primary method for isolating this compound is bioassay-guided fractionation, a strategic process that uses biological activity to direct the separation process. nih.govvt.edu This technique is essential for identifying and isolating specific bioactive compounds from complex mixtures, such as plant extracts. nih.gov

The process commences with an initial crude extract from a natural source, for instance, an ethanol extract of the fruits of Schizolaena hystrix. nih.govvt.edu This extract is then separated into various fractions. Each fraction is subsequently tested for a specific biological activity. In the case of the isolation of this compound from S. hystrix, the fractions were evaluated for their cytotoxic activity against the A2780 human ovarian cancer cell line. nih.govvt.edu

Fractions that exhibit the desired biological activity are selected for further rounds of separation and testing. This iterative process of fractionation and bioassay is repeated until a pure, active compound is isolated. While this compound itself was found to be only weakly active in the cytotoxicity assay, this guided process successfully led to its identification and isolation alongside other more active flavanones. nih.gov

Preparative Chromatography Techniques (e.g., Flash, HPLC, MPLC)

Following the initial bioassay-guided screening, preparative chromatography is indispensable for purifying this compound from the bioactive fractions. This involves a sequence of chromatographic methods to separate compounds based on their physical and chemical properties. lcms.czresearchgate.net

A typical purification workflow for a flavonoid like this compound would involve several stages:

Initial Fractionation : The crude extract is often subjected to an initial, low-resolution separation using techniques like Vacuum Liquid Chromatography (VLC) or Medium-Pressure Liquid Chromatography (MPLC). researchgate.netscielo.br These methods allow for the separation of large quantities of material into simpler fractions based on polarity.

Fine Purification : The fractions containing the target compound are then purified further using high-resolution techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for this purpose, offering high efficiency and yielding compounds of high purity. nih.govmdpi.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (like methanol-water or acetonitrile-water), is commonly used for flavonoid separation. lcms.cznih.gov

Final Polish : Sometimes, multiple steps of preparative HPLC or a combination of different chromatography techniques, such as High-Speed Counter-Current Chromatography (HSCCC), are required to separate compounds with very similar structures. nih.govmdpi.com

Table 2: Chromatographic Techniques in Flavonoid Isolation

TechniqueRole in IsolationCommon Stationary/Mobile Phases
Medium-Pressure Liquid Chromatography (MPLC) Initial fractionation of crude extractsStationary: Silica gel, Reversed-phase silica. Mobile: Gradients of organic solvents (e.g., hexane, ethyl acetate).
Preparative High-Performance Liquid Chromatography (Prep-HPLC) High-resolution purification of semi-pure fractionsStationary: C18 or Phenyl columns. Mobile: Acetonitrile (B52724)/Methanol and water mixtures, often with acid modifiers. nih.govmdpi.com
High-Speed Counter-Current Chromatography (HSCCC) Purification without a solid support, useful for separating complex mixturesTwo-phase liquid solvent systems (e.g., n-hexane–ethyl acetate (B1210297)–methanol–water). nih.govmdpi.com

This table represents common techniques used in the field of natural product isolation.

Crystallization and Sample Preparation for Research Applications

After successful isolation and purification, the final step is to prepare the compound for structural analysis and other research applications. The physical state of the isolated this compound is typically an amorphous powder or solid. plos.org While specific crystallization protocols for this compound are not detailed in the available literature, flavonoids can sometimes be crystallized from solvents like methanol or by slow evaporation techniques to obtain a crystalline solid suitable for X-ray crystallography. nih.govsilae.it

For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool. nih.gov Sample preparation for NMR analysis involves dissolving a small, pure sample (a few milligrams) of the isolated compound in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d6) or chloroform (CDCl3). plos.orgnih.gov The solution is then transferred to a thin NMR tube for analysis. This preparation is crucial for obtaining high-quality 1D and 2D NMR spectra, which provide detailed information about the compound's molecular structure, enabling its definitive identification. utexas.edu

Structural Elucidation and Spectroscopic Characterization of 4 O Methylbonannione a

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. diva-portal.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For a compound like 4'-O-methylbonannione A, a combination of one-dimensional and two-dimensional NMR experiments is employed to assemble its structural puzzle.

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the molecular structure.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (indicated by the chemical shift, δ), the number of neighboring protons (indicated by the splitting pattern or multiplicity), and the number of protons of each type (indicated by the integration). In a compound like this compound, characteristic signals would be expected for aromatic protons on the flavonoid backbone, protons of the geranyl side chain, and the introduced methyl group at the 4'-O position.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., carbonyl, aromatic, olefinic, aliphatic). For this compound, distinct signals would be observed for the carbonyl carbon, the aromatic carbons of the A and B rings, the olefinic and aliphatic carbons of the geranyl moiety, and the carbon of the O-methyl group.

Illustrative ¹H and ¹³C NMR Data for a Related Bonannione Derivative

Due to the limited availability of specific public data for this compound, the following table presents representative ¹H and ¹³C NMR data for a closely related C-geranylated flavonoid, which serves to illustrate the expected spectroscopic features.

PositionδC (ppm)δH (ppm, mult., J in Hz)
279.05.40 (dd, 12.9, 2.9)
343.13.15 (dd, 17.2, 12.9), 2.85 (dd, 17.2, 2.9)
4196.5
5162.1
696.06.05 (s)
7165.1
8105.5
9162.8
10102.9
1'128.9
2'128.57.40-7.30 (m)
3'128.57.40-7.30 (m)
4'128.57.40-7.30 (m)
5'128.57.40-7.30 (m)
6'128.57.40-7.30 (m)
1''21.83.25 (d, 6.9)
2''122.15.15 (t, 6.9)
3''132.0
4''39.92.05 (m)
5''26.52.05 (m)
6''123.85.05 (t, 6.9)
7''131.5
8''25.61.65 (s)
9''17.61.58 (s)
10''16.11.80 (s)
5-OH12.0 (s)

Note: This data is illustrative and based on a related compound. The actual chemical shifts for this compound may vary.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). libretexts.org In this compound, COSY would be used to trace the proton-proton coupling networks within the geranyl side chain and to establish the relationships between adjacent protons on the flavonoid core.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. columbia.edu This is a powerful tool for assigning carbon signals based on the already assigned proton signals. For instance, the proton signal of the 4'-O-methyl group would show a correlation to its corresponding carbon signal in the HSQC/HMQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH or ³JCH). libretexts.org HMBC is vital for connecting different structural fragments. For example, it can establish the connection of the geranyl side chain to the flavonoid A-ring and the position of the 4'-O-methyl group by showing a correlation between the methyl protons and the C-4' carbon of the B-ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.eduacdlabs.com This information is critical for determining the relative stereochemistry and conformation of the molecule. For instance, NOESY/ROESY can help to define the spatial arrangement of the geranyl side chain relative to the flavonoid core.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. creative-proteomics.com It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. chemrxiv.org For this compound, HRMS would be used to confirm the molecular formula, which is a critical piece of information in the structural elucidation process.

Illustrative HRMS Data

Ionization ModeAdductCalculated m/zMeasured m/z
ESI+[M+H]⁺C₂₆H₂₉O₅⁺C₂₆H₂₉O₅⁺
ESI+[M+Na]⁺C₂₆H₂₈O₅Na⁺C₂₆H₂₈O₅Na⁺

Note: The exact m/z values would depend on the precise elemental composition.

In EI-MS, the sample is bombarded with a high-energy electron beam, which causes ionization and extensive fragmentation of the molecule. creative-proteomics.com The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and can provide valuable structural information. The fragmentation of the geranyl side chain and the flavonoid core would produce a series of fragment ions that help to piece together the structure.

FAB-MS is a soft ionization technique where the sample, dissolved in a non-volatile matrix, is bombarded with a beam of high-energy atoms. This method is particularly useful for polar and thermally labile molecules, often producing a prominent protonated molecular ion ([M+H]⁺), which clearly indicates the molecular weight. For a flavonoid derivative like this compound, FAB-MS would be a suitable method to confirm its molecular mass with minimal fragmentation.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The analysis is based on the principle that molecular bonds and functional groups vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies that correspond to its natural vibrational modes. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), which serves as a unique "molecular fingerprint."

For a complex molecule like this compound, the IR spectrum reveals the presence of key functional groups characteristic of its flavonoid structure. While a specific IR spectrum for this compound is not publicly available in detail, the expected characteristic absorption bands can be inferred from its known structure as a geranylated flavanone (B1672756).

Interactive Data Table: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3400O-H (Phenolic)StretchingBroad, Medium-Strong
~3050C-H (Aromatic)StretchingMedium-Weak
~2920C-H (Aliphatic)StretchingMedium-Strong
~1650C=O (Ketone)StretchingStrong
~1600, ~1480C=C (Aromatic)StretchingMedium-Strong
~1270C-O (Aryl ether)StretchingMedium
~1100C-O (Alcohol)StretchingMedium

These absorption bands provide crucial evidence for the presence of the hydroxyl, carbonyl, aromatic, and ether functionalities, as well as the aliphatic geranyl side chain, all of which are integral parts of the this compound structure. The broadness of the O-H stretching band is indicative of hydrogen bonding.

Advanced Chiroptical Methods (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

The determination of the absolute configuration of chiral centers in a molecule is a critical aspect of its complete structural elucidation. For complex chiral molecules like this compound, which is a flavanone with a stereocenter at the C-2 position, advanced chiroptical methods such as Electronic Circular Dichroism (ECD) are indispensable.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero difference in absorption results in a positive or negative signal, and a plot of this difference versus wavelength is the ECD spectrum. The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores and auxochromes within the molecule, and thus to its absolute stereochemistry.

In the case of geranylated flavonoids isolated from natural sources such as Paulownia tomentosa, ECD spectroscopy is a key technique for assigning the absolute configuration. nih.gov The experimental ECD spectrum of the isolated natural product is compared with the theoretically calculated ECD spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the chiral centers.

For flavanones, the stereochemistry at the C-2 position significantly influences the conformation of the heterocyclic C-ring and, consequently, the ECD spectrum. The electronic transitions of the aromatic chromophores are perturbed by the chiral environment, leading to characteristic Cotton effects that can be correlated to the absolute configuration at C-2. While the specific ECD data for this compound is not detailed in the readily available literature, the application of this method is standard practice in the structural elucidation of such natural products.

Biosynthetic Pathways of 4 O Methylbonannione a

General Flavanone (B1672756) Biosynthesis from Acetate (B1210297) and Shikimate Pathways

The formation of the characteristic C6-C3-C6 backbone of flavanones is a convergence of two major metabolic routes: the shikimate and the acetate pathways. mdpi.com

The shikimate pathway provides the aromatic amino acid L-phenylalanine. mdpi.com This pathway starts with precursors from glycolysis and the pentose phosphate pathway, ultimately yielding chorismate, a key branch-point intermediate. Through a series of enzymatic steps, chorismate is converted to L-phenylalanine.

The subsequent phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA, the precursor for the B-ring and the C3-bridge of the flavanone skeleton. nih.govnih.gov This conversion involves three key enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid. nih.gov

Cinnamate-4-hydroxylase (C4H): C4H introduces a hydroxyl group onto cinnamic acid to produce p-coumaric acid. nih.gov

4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. mdpi.com

Concurrently, the acetate pathway provides the building blocks for the A-ring of the flavanone. Specifically, acetyl-CoA is carboxylated by acetyl-CoA carboxylase (ACC) to produce three molecules of malonyl-CoA. mdpi.com

The crucial condensation step is catalyzed by chalcone (B49325) synthase (CHS) , a key enzyme in flavonoid biosynthesis. nih.gov CHS performs a sequential decarboxylative condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to synthesize a chalcone intermediate, naringenin chalcone. nih.gov

Finally, the enzyme chalcone isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone, closing the heterocyclic C-ring to form the flavanone known as (2S)-naringenin. mdpi.com This flavanone serves as a central precursor for a vast array of flavonoids, including 4'-O-methylbonannione A.

Table 1: Key Enzymes in General Flavanone Biosynthesis

Enzyme Abbreviation Function Pathway
Phenylalanine ammonia-lyase PAL Converts L-phenylalanine to cinnamic acid Phenylpropanoid
Cinnamate-4-hydroxylase C4H Converts cinnamic acid to p-coumaric acid Phenylpropanoid
4-Coumarate:CoA ligase 4CL Converts p-coumaric acid to p-coumaroyl-CoA Phenylpropanoid
Chalcone synthase CHS Synthesizes naringenin chalcone from p-coumaroyl-CoA and 3x malonyl-CoA Flavonoid

Prenylation Mechanisms in Flavanoid Biosynthesis

Prenylation is a critical modification that enhances the structural diversity and biological activity of flavonoids by attaching lipophilic prenyl groups to the flavonoid core. nih.gov This process involves the enzymatic transfer of a prenyl moiety, typically a five-carbon dimethylallyl group or a ten-carbon geranyl group, from a donor molecule to the flavonoid scaffold.

The donor molecule is usually dimethylallyl pyrophosphate (DMAPP) or its isomer, isopentenyl pyrophosphate (IPP), which are synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. nih.gov The reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs) .

These enzymes facilitate an electrophilic substitution, specifically a Friedel-Crafts alkylation, where a carbon atom of the electron-rich aromatic ring of the flavonoid acts as a nucleophile, attacking the carbocation generated from the pyrophosphate donor. researchgate.net Plant flavonoid prenyltransferases are often membrane-bound and can exhibit specificity for the substrate, the prenyl donor, and the position of attachment on the flavonoid skeleton (regiospecificity). researchgate.net For instance, prenylation can occur at various positions on the A- or B-rings of the flavanone, leading to a wide range of prenylated derivatives. mdpi.com

O-Methylation Processes in Natural Product Biogenesis

O-methylation is a common final modification step in the biosynthesis of many natural products, including flavonoids. This reaction involves the transfer of a methyl group to a hydroxyl group, which can significantly alter the molecule's solubility, stability, and biological activity.

The process is catalyzed by O-methyltransferases (OMTs) , which belong to the larger class of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. In this enzymatic reaction, SAM serves as the universal methyl group donor. The reaction proceeds via a classic SN2 nucleophilic substitution mechanism. The oxygen atom of the substrate's hydroxyl group acts as the nucleophile, attacking the electrophilic methyl group of SAM. This leads to the formation of a methylated product and the byproduct S-adenosyl-L-homocysteine (SAH).

OMTs exhibit a high degree of chemo-, regio-, and stereoselectivity, ensuring that methylation occurs at specific positions on complex molecules. In flavonoid biosynthesis, specific OMTs are responsible for methylating hydroxyl groups at defined positions on the A- and B-rings. For example, a flavonoid 4'-O-methyltransferase (F4'OMT) would specifically catalyze the methylation of the hydroxyl group at the 4'-position of the B-ring.

Proposed Enzymatic Steps and Precursors for this compound

While the precise biosynthetic pathway for this compound has not been fully elucidated in a single organism, a plausible sequence of enzymatic reactions can be proposed based on the known principles of flavonoid biosynthesis. The pathway likely involves the sequential action of the enzymes discussed previously.

Precursor Synthesis: The pathway begins with the formation of the flavanone (2S)-naringenin as described in section 4.1.

Prenylation: The naringenin core is then prenylated. Based on the structure of bonannione A, which features a geranyl group, the enzyme involved is likely a geranyltransferase. This enzyme would catalyze the transfer of a geranyl group from geranyl pyrophosphate (GPP) to the C-6 position of the A-ring of naringenin. This step would produce bonannione A .

O-Methylation: The final step is the specific methylation of the hydroxyl group at the 4'-position of the B-ring of bonannione A. This reaction would be catalyzed by a highly specific flavonoid 4'-O-methyltransferase (F4'OMT) , using SAM as the methyl donor. This enzymatic step converts bonannione A into the final product, This compound .

Table 2: Proposed Biosynthetic Pathway for this compound

Step Precursor Enzyme Class Co-substrate/Donor Product
1 p-Coumaroyl-CoA + 3x Malonyl-CoA Synthase & Isomerase (CHS, CHI) - (2S)-Naringenin
2 (2S)-Naringenin Prenyltransferase (Geranyltransferase) Geranyl Pyrophosphate (GPP) Bonannione A

Mentioned Chemical Compounds

Table 3: List of Chemical Compounds

Compound Name
This compound
Acetyl-CoA
Bonannione A
Chorismate
Cinnamic acid
Coenzyme A
Dimethylallyl pyrophosphate (DMAPP)
Geranyl pyrophosphate (GPP)
Isopentenyl pyrophosphate (IPP)
L-phenylalanine
Malonyl-CoA
(2S)-Naringenin
Naringenin chalcone
p-Coumaric acid
p-Coumaroyl-CoA
S-Adenosyl-L-homocysteine (SAH)

Chemical Synthesis and Analog Development of 4 O Methylbonannione a

Total Synthesis Approaches

The total synthesis of 4'-O-methylbonannione A provides a definitive confirmation of its structure and enables access to the compound for further study, which is often limited by its low abundance in natural sources.

The first total synthesis of (±)-4'-O-methylbonannione A was accomplished through a facile and direct approach. mdpi.comnih.gov This initial strategy established a key synthetic pathway that has been foundational in the synthesis of other related geranylated flavonoids. researchgate.net The synthesis was achieved with a total yield of 21%, demonstrating an efficient route to this natural product. mdpi.comnih.govresearchgate.net The core of the methodological innovation lies in a two-step sequence involving regioselective C-geranylation followed by a regioselective cyclization to form the flavanone (B1672756) ring system. mdpi.comresearchgate.net This approach provides a reliable method for constructing the C-8 geranylated flavanone structure from readily available precursors. acs.orgresearchgate.net

The successful synthesis of this compound relies on the preparation of specific key intermediates. The primary starting materials for the synthesis are 2,4,6-trihydroxyacetophenone and 4-methoxybenzaldehyde (B44291). researchgate.net

2,4,6-Trihydroxyacetophenone: This compound, also known as phloroacetophenone, serves as the precursor to the A-ring of the flavanone skeleton. mdpi.comnih.gov Its three hydroxyl groups provide multiple sites for reaction, making regioselectivity a critical challenge in the synthetic sequence. acs.org

2,4,6-Trihydroxy-3-geranylacetophenone: This is a crucial intermediate formed by the regioselective C-geranylation of 2,4,6-trihydroxyacetophenone. lookchem.commdpi.com The introduction of the geranyl group at the C-3 position is a key strategic step that defines the final structure of the natural product. researchgate.net

Geranylated Trihydroxychalcone: The condensation of 2,4,6-trihydroxy-3-geranylacetophenone with 4-methoxybenzaldehyde yields the corresponding geranylated trihydroxychalcone. mdpi.comresearchgate.netcapes.gov.br This open-chain flavonoid precursor contains the complete carbon skeleton of the final product and is poised for the critical cyclization step. researchgate.net

The efficiency of the total synthesis hinges on two critical regioselective reactions:

Regioselective Geranylation: The first key transformation is the regioselective geranylation of 2,4,6-trihydroxyacetophenone to introduce the C10 isoprenoid chain. mdpi.comresearchgate.net This reaction is directed specifically to the C-3 position of the acetophenone (B1666503) ring, which ultimately becomes the C-8 position of the flavanone. Achieving high regioselectivity is essential to avoid the formation of other isomers. acs.org

Regioselective Cyclization: The second pivotal step is the intramolecular cyclization of the geranylated trihydroxychalcone intermediate to form the flavanone's heterocyclic C-ring. mdpi.comresearchgate.net This reaction is typically carried out under basic conditions (e.g., using sodium acetate (B1210297) in ethanol), which promotes the conjugate addition of a phenolic hydroxyl group to the α,β-unsaturated ketone of the chalcone (B49325), leading to the formation of the flavanone ring. researchgate.net The regioselectivity of this cyclization ensures the formation of the desired flavanone structure over other potential cyclization products. acs.org

Synthetic Methodologies for Derivatives and Analogs

The development of synthetic analogs of this compound is driven by the goal of exploring structure-activity relationships (SAR) and identifying compounds with improved biological profiles. researchgate.netmaxapress.com This involves strategically modifying different parts of the molecule, such as the 4'-O-methyl group or the geranyl side chain.

The 4'-O-methyl group on the B-ring is a key feature influencing the compound's properties. O-methylation of flavonoids is known to increase their lipophilicity, which can enhance membrane transport, bioavailability, and stability. mdpi.comnih.gov Synthetic strategies can be employed to create analogs with different substituents at this position.

Methodologies for modifying the 4'-hydroxyl group on flavonoid B-rings are well-established. These include:

O-Demethylation: The methyl group can be cleaved to yield the corresponding 4'-hydroxy analog, (±)-Bonannione A. researchgate.net This allows for direct assessment of the methyl group's contribution to biological activity.

O-Alkylation: The free hydroxyl group of Bonannione A can be alkylated with various alkyl halides to introduce different alkoxy groups (e.g., ethoxy, propoxy). This allows for fine-tuning of the compound's lipophilicity and steric properties. oup.com

Biocatalytic Methylation: The use of O-methyltransferases (OMTs) offers a highly specific method for methylating hydroxyl groups on the flavonoid scaffold. nih.govnih.gov These enzymes can exhibit distinct regiospecificity, providing a tool for creating specifically methylated analogs. nih.gov

These modifications allow for a systematic investigation into how changes at the 4'-position affect the compound's interactions with biological targets. oup.com

The geranyl (C10) side chain is a defining structural feature that significantly contributes to the biological activity of prenylated flavonoids. nih.govlookchem.com Creating analogs with different prenyl groups can modulate activity by altering the lipophilicity and steric bulk of the side chain. nih.gov

Synthetic approaches for introducing diverse prenyl groups include:

Chemical Prenylation: Standard chemical methods, such as Friedel-Crafts alkylation, can be used to attach various prenyl groups (e.g., prenyl (C5), farnesyl (C15), lavandulyl) to the flavonoid backbone. nih.govlookchem.com The challenge often lies in controlling the regioselectivity of the addition. nih.gov

Biocatalysis with Prenyltransferases (PTs): A powerful and highly specific method involves the use of prenyltransferase enzymes. acs.orgcapes.gov.br Fungal and bacterial PTs often exhibit broad substrate specificity and can catalyze the transfer of different prenyl diphosphates (e.g., dimethylallyl diphosphate (B83284) (DMAPP), geranyl diphosphate (GPP)) to the flavonoid core. mdpi.comacs.org This enzymatic approach can produce a variety of C-prenylated and O-prenylated flavonoids with high regioselectivity, offering an efficient route to structural diversity. mdpi.com

These synthetic strategies enable the creation of a library of analogs with varied side chains, which is essential for understanding the SAR of the prenyl moiety and optimizing the compound for specific biological applications. researchgate.net

Synthesis of Related Flavanones and Chalcones

The synthesis of flavanones and chalcones structurally related to this compound, particularly those bearing prenyl or geranyl groups, is of considerable interest due to their wide range of biological activities. scispace.com The general and most common strategy for synthesizing these compounds is the Claisen-Schmidt condensation reaction to form the chalcone backbone, followed by an intramolecular cyclization to yield the flavanone. nih.govsaudijournals.com

The Claisen-Schmidt condensation involves the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde (B42025). scispace.com For the synthesis of chalcones related to this compound, this would typically involve a geranylated polyhydroxyacetophenone and a methoxy-substituted benzaldehyde. A variety of bases can be used for this reaction, including sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and lithium bis(trimethylsilyl)amide (LiHMDS). saudijournals.commdpi.com The use of strong, non-nucleophilic bases like NaH and LiHMDS has been explored, with NaH being efficient for chalcones not having extra hydroxyl groups, while LiHMDS is preferred for polyhydroxylated chalcones as it can be a one-pot procedure avoiding protection and deprotection steps. mdpi.com

The key starting material for many of these syntheses is 2,4,6-trihydroxyacetophenone, which can be regioselectively geranylated. researchgate.netnih.gov The introduction of the geranyl group onto the aromatic ring is a crucial step. scispace.com

Once the 2'-hydroxychalcone (B22705) precursor is obtained, it undergoes cyclization to form the flavanone ring. This intramolecular Michael addition can be catalyzed by acids or bases. rsc.org Various conditions have been developed for this cyclization, including the use of acids like sulfuric acid or phosphoric acid, though these can lead to incomplete reactions and moderate yields. acs.org Methane sulphonic acid has been reported as an efficient and eco-friendly organocatalyst for this cyclization, providing good yields in short reaction times. researchgate.net The cyclization of 2'-hydroxychalcones can also be promoted by microwave irradiation, often in the presence of a catalyst like acetic acid, which can significantly reduce reaction times. nepjol.info

The first total synthesis of (±)-4′-O-methylbonannione A was achieved with a total yield of 21%. researchgate.net The key steps in this synthesis were the regioselective geranylation of 2,4,6-trihydroxyacetophenone and the regioselective cyclization of the resulting geranylated trihydroxychalcone. researchgate.net Similarly, the synthesis of related geranylated flavanones like (±)-bonannione A and (±)-sophoraflavanone A has been accomplished through the regioselective prenylation of 2,4,6-trihydroxyacetophenone and subsequent cyclization of the prenylated polyhydroxy chalcones. nih.gov

Below is a table summarizing the synthesis of some chalcones and flavanones related to this compound.

Compound ClassStarting MaterialsKey ReactionProductOverall YieldReference
Geranylated Flavanone2,4,6-trihydroxyacetophenone, 4-methoxybenzaldehydeRegioselective geranylation, Claisen-Schmidt condensation, Cyclization(±)-4′-O-methylbonannione A21% researchgate.netccspublishing.org.cn
Geranylated Flavanone2,4,6-trihydroxyacetophenone, 4-hydroxybenzaldehydeRegioselective geranylation, Aldol (B89426) condensation, Cyclization(±)-Puyanin27% researchgate.net
Prenylated Flavanone2,4,6-trihydroxyacetophenone, 4-hydroxybenzaldehydeRegioselective prenylation, Cyclization of chalcone(±)-Bonannione ANot specified nih.gov
Prenylated Flavanone2,4,6-trihydroxyacetophenone, 4-hydroxybenzaldehydeRegioselective prenylation, Cyclization of chalcone(±)-Sophoraflavanone ANot specified nih.gov
Prenylated Chalcones5-prenyloxy-2-hydroxyacetophenone, various benzaldehydesMicrowave-assisted Claisen-Schmidt condensationNovel prenylated chalconesNot specified frontiersin.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. drugbank.com In recent years, these principles have been increasingly applied to the synthesis of flavonoids, including chalcones and flavanones, to create more environmentally friendly and sustainable methods. nih.gov

A key focus of green chemistry in this context is the use of alternative energy sources to drive reactions. Microwave irradiation has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and higher selectivity compared to conventional heating methods. frontiersin.orgresearchgate.net For instance, the cyclization of 2'-hydroxychalcones to flavanones, which can take days under conventional heating, can be completed in as little as 30 minutes using microwave activation. nepjol.info Microwave-assisted synthesis has been successfully used to prepare a series of novel prenylated chalcones. frontiersin.org

Another important green chemistry strategy is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often performed by grinding the solid reactants together (mechanochemistry) or using a minimal amount of a recyclable catalyst, are highly desirable. researchgate.net The Claisen-Schmidt condensation to produce chalcones can be carried out under solvent-free conditions, for example, by solid-state trituration of an acetophenone derivative and a benzaldehyde with a solid base like NaOH or KOH. nih.gov

The use of eco-friendly and recyclable catalysts is also a cornerstone of green synthesis. Ionic liquids, which are salts that are liquid at low temperatures, have been used as recyclable catalysts and solvents for the synthesis of flavanones, offering high yields and purity. ijcmas.com Ethyl ammonium (B1175870) nitrate (B79036) is one such ionic liquid that has been used to promote the cyclization of chalcones to flavanones under microwave irradiation. ijcmas.com Supported catalysts, where the active catalytic species is immobilized on a solid support like silica, are also beneficial as they can be easily separated from the reaction mixture and reused. An example is the use of HPW-SiO2 as an eco-friendly cyclization agent for the synthesis of tricyclic flavonoids. researchgate.net

Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in the same flask without isolating intermediates, contributes to a greener process by reducing solvent use and waste generation. mdpi.com The use of biocatalysts, such as enzymes, also represents a green approach to flavonoid synthesis, offering high specificity under mild reaction conditions. mdpi.com For example, an aromatic prenyltransferase from Fusarium globosum has been identified that can specifically catalyze the prenylation of flavanones. mdpi.com

The application of these green principles not only makes the synthesis of this compound and its analogs more sustainable but can also lead to more efficient and economical processes. nih.gov

Below is a table highlighting some green chemistry approaches used in the synthesis of related flavonoids.

Green Chemistry PrincipleSpecific MethodApplicationAdvantagesReference
Alternative Energy SourceMicrowave IrradiationSynthesis of flavanones from 2'-hydroxychalconesReduced reaction time (e.g., 30 mins vs. several days), improved yields nepjol.info
Alternative Energy SourceMicrowave-assisted synthesisSynthesis of novel prenylated chalconesShorter reaction times (1-4 mins vs. 12-48 h), high yields frontiersin.org
Solvent-free ConditionsSolid-state triturationClaisen-Schmidt condensation for chalcone synthesisEco-friendly, no solvent required nih.gov
Recyclable CatalystsIonic Liquid (Ethyl Ammonium Nitrate)Cyclization of chalcones to flavanonesRecyclable catalyst, high yields, short reaction time under microwave ijcmas.com
Supported CatalystsHPW-SiO2Cyclization of 3-dithiocarmamic flavanonesEco-friendly reagent, synthesis of novel flavonoids researchgate.net
BiocatalysisAromatic Prenyltransferase (FgPT1)Specific prenylation of flavanonesHigh regiospecificity, mild reaction conditions mdpi.com

Structure Activity Relationship Sar Studies of 4 O Methylbonannione a and Its Derivatives

Methodologies for SAR Elucidation

The elucidation of the structure-activity relationships (SAR) for compounds like 4'-O-methylbonannione A involves a variety of methodologies to systematically investigate how structural modifications affect biological activity. nih.gov A primary approach is the synthesis of a series of derivatives where specific parts of the molecule, such as the flavanone (B1672756) core, prenyl side chains, or substituent groups, are altered. researchgate.net These analogs are then subjected to a battery of biological assays to quantify their activity.

Computational methods, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, play a significant role. spirochem.com These in silico techniques can predict the biological activity of designed compounds, helping to prioritize synthetic efforts. nih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are employed to determine the three-dimensional structure of the compounds and their complexes with biological targets, providing insights into the molecular basis of their interactions. nih.gov Techniques like Structure-Activity Similarity (SAS) maps can also be used to analyze the SAR landscape, identifying regions of smooth activity changes, activity cliffs, and opportunities for scaffold hopping. nih.gov

Impact of O-Methylation on Biological Activities

The O-methylation at the 4'-position of the B-ring in the flavanone structure of this compound has a significant influence on its physicochemical properties and, consequently, its biological activities. Methylation of hydroxyl groups generally increases the lipophilicity of a molecule. rsc.org This increased hydrophobicity can enhance the compound's ability to interact with and penetrate biological membranes. nih.gov Studies on related flavonoids have shown that O-methylation can enhance hydrophobic interactions, which may increase their affinity for proteins like human serum albumin. nih.gov

Furthermore, the methylation of hydroxyl groups can prevent the formation of glucuronide or sulfate (B86663) conjugates, which are common metabolic pathways for flavonoids, potentially increasing their bioavailability and in vivo half-life. The presence of a methoxy (B1213986) group can also influence the electronic properties of the molecule, which can be a determinant for its biological activity. uc.pt Research on other flavonoids has indicated that methylation can sometimes abolish certain activities, such as cytotoxicity, that are attributed to the free hydroxyl groups. uc.pt In the context of RNA interactions, 2'-O-methylation has been shown to stabilize alternative RNA conformations, which could be a mechanism by which O-methylated compounds modulate biological processes. nih.gov

Role of Prenyl Side Chains in Activity Modulation

Prenyl side chains, which are characteristic features of compounds like this compound, play a pivotal role in modulating their biological activity. nih.gov These lipophilic chains significantly influence the interaction of the molecule with biological membranes and protein targets. The length, position, and cyclization of the prenyl group can dramatically alter the compound's bioactivity.

The addition of prenyl groups generally increases the lipophilicity of the flavonoid, which can enhance its membrane permeability and interaction with hydrophobic pockets of enzymes and receptors. Modifications of these prenyl side chains, such as epoxidation, dehydrogenation, and cyclization, contribute to the vast structural diversity and varied biological functions of prenylated natural products. nih.gov The specific nature of the prenyl group is often crucial for the potency and selectivity of the biological effect. For instance, different prenylated flavonoids exhibit a range of activities, including anti-inflammatory, antioxidant, and cytotoxic effects, with the prenyl moiety being a key determinant of these actions. muni.cz

Influence of Core Flavanone Structure on Biological Interactions

The flavanone core, consisting of two benzene (B151609) rings (A and B) connected by a heterocyclic pyran ring (C), is the fundamental scaffold of this compound and is crucial for its biological interactions. researchgate.net The stereochemistry and conformation of the flavanone skeleton influence how the molecule fits into the binding sites of biological targets. The hydrogenation of the C2-C3 double bond in the C-ring distinguishes flavanones from flavones, resulting in a non-planar, twisted structure for the C-ring. nih.gov This three-dimensional shape is a key factor in determining the specificity of its interactions.

Comparative SAR with Related Natural and Synthetic Analogs

Comparative structure-activity relationship (SAR) studies of this compound with its natural and synthetic analogs provide valuable insights into the structural requirements for specific biological activities. By comparing the activities of a series of related compounds, it is possible to identify the contributions of different structural features. tubitak.gov.trnih.govmdpi.com

For example, comparing this compound with its non-methylated counterpart, bonannione A, would directly reveal the impact of the 4'-O-methylation. Similarly, comparing it with analogs possessing different prenyl groups or alternative substitution patterns on the flavanone core can elucidate the role of these moieties. muni.czmdpi.com Such comparative analyses have been instrumental in understanding the SAR of various classes of compounds, including quinone derivatives, where structural diversity leads to a range of cytotoxic effects against cancer cells. tubitak.gov.tr These studies are essential for the rational design of new derivatives with improved potency and selectivity. nih.govmdpi.com

Biological Activities and Molecular Mechanisms of 4 O Methylbonannione a

Antiproliferative and Cytotoxic Activities in In Vitro Research Models

The potential of 4'-O-methylbonannione A as an anticancer agent has been evaluated through its effects on cancer cell viability and growth in laboratory settings.

Research involving the bioassay-guided fractionation of an ethanol (B145695) extract from Schizolaena hystrix led to the isolation of this compound. acs.orgnih.gov In this study, the compound was evaluated for its cytotoxic activity against the A2780 human ovarian cancer cell line. The findings indicated that this compound exhibited weak cytotoxic activity against these cells. acs.orgnih.govvt.edu For context, its activity was compared alongside other flavanones isolated from the same source. Among the tested compounds, nymphaeol A showed the most significant cytotoxicity with a half-maximal inhibitory concentration (IC50) of 5.5 µg/mL, while this compound and others were considerably less potent. acs.orgnih.gov

Table 1: Cytotoxicity of Flavanones from Schizolaena hystrix against A2780 Human Ovarian Cancer Cells This table is interactive. You can sort and filter the data.

Compound Cytotoxicity against A2780 cells IC50 (µg/mL) Reference
This compound Weakly active >10 acs.orgnih.gov
Nymphaeol A Potent 5.5 acs.orgnih.gov
Bonannione A Weakly active >10 acs.orgnih.gov
Schizolaenone A Weakly active >10 acs.orgnih.gov
Schizolaenone B Weakly active >10 acs.orgnih.gov

Specific studies detailing the cellular mechanisms of action for this compound have not been extensively reported. However, cytotoxic compounds, including other flavonoids, often exert their effects through several key mechanisms:

Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.gov It is characterized by a series of morphological and biochemical events, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. nih.gov The process is executed by a family of proteases called caspases. nih.govevitachem.com Many anticancer agents function by triggering apoptotic pathways, which can be initiated through intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) routes. mdpi.comwikipedia.org The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway, balancing pro-apoptotic and anti-apoptotic signals. nih.gov

Cell Cycle Perturbation: The cell cycle is a series of events that leads to cell division and duplication. libretexts.orggdcganderbal.edu.in It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). khanacademy.orgsrapcollege.co.in Checkpoints exist to ensure the fidelity of the process. Cancer cells often have dysregulated cell cycles, leading to uncontrolled proliferation. libretexts.org Some therapeutic agents can interfere with the cell cycle, causing an arrest at specific phases (e.g., G2/M phase), which can prevent cancer cell replication and may lead to apoptosis. researchgate.net

Reactive Oxygen Species (ROS) Generation: Reactive oxygen species (ROS) are highly reactive chemical molecules derived from oxygen. wikipedia.orgnih.gov While ROS are involved in normal cell signaling, excessive levels lead to oxidative stress, which can damage DNA, proteins, and lipids. nih.govnih.gov Cancer cells often have higher intrinsic levels of ROS, a state which can be exploited therapeutically. muni.cz Many flavonoids are known to act as pro-oxidants in cancer cells, increasing ROS production to a toxic level that triggers cell death pathways. researchgate.net

While these mechanisms are common for antiproliferative compounds, further research is needed to determine if this compound utilizes these or other pathways to exert its weak cytotoxic effects.

The specific effects of this compound on cancer-related signal transduction pathways are currently unknown. Generally, the development and progression of cancer are linked to the dysregulation of cellular signaling pathways that control proliferation, survival, and apoptosis. nih.govtechnologynetworks.com Key pathways frequently altered in cancer include:

PI3K-Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Its constitutive activation, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common feature in many cancers. nih.govmdpi.com

Ras-ERK (MAPK) Pathway: This cascade transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival. nih.gov Mutations in RAS or BRAF genes that lead to the constant activation of this pathway are potent drivers of tumorigenesis. mdpi.comnih.gov

Targeting these and other oncogenic signaling pathways, such as the Wnt/β-catenin and STAT pathways, is a primary strategy in modern cancer therapy. wikipedia.orgfrontiersin.org Whether this compound interacts with any of these signaling networks remains to be elucidated.

Antimicrobial Activities (based on related prenylated flavonoids)

Direct studies on the antimicrobial properties of this compound are not available. However, the class of compounds to which it belongs, prenylated flavonoids, is known for significant antimicrobial activities. mdpi.comtandfonline.com The prenyl group generally increases the lipophilicity of the flavonoid, enhancing its ability to interact with and disrupt microbial cell membranes. tandfonline.com

Prenylated flavonoids, particularly prenylated chalcones, have demonstrated notable antibacterial activity against Gram-positive bacteria, including clinically important species like Staphylococcus aureus and Enterococcus faecium. nih.govsci-hub.se

Staphylococcus aureus : Numerous prenylated chalcones and flavanones show potent activity against S. aureus, including methicillin-resistant S. aureus (MRSA) strains. mdpi.comnih.gov For instance, isobavachalcone (B1672217) has been reported with Minimum Inhibitory Concentration (MIC) values as low as 1.56-5.0 µg/mL. mdpi.comrsc.org The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane. mdpi.comrsc.org

Enterococcus faecium : Certain prenylated chalcones, such as licochalcone A, have been shown to be effective against Enterococcus faecium with MIC values reported around 6 µg/mL. sci-hub.se

Table 2: Antibacterial Activity of Selected Prenylated Flavonoids Against S. aureus and E. faecium This table is interactive. You can sort and filter the data.

Compound Bacterium Strain MIC (µg/mL) Reference
Isobavachalcone S. aureus MSSA 1.56 mdpi.com
Isobavachalcone S. aureus MRSA 3.12 mdpi.com
Licochalcone A S. aureus - 3 sci-hub.se
Licochalcone A E. faecium - 6 sci-hub.se

Prenylated flavonoids are also recognized for their antifungal properties against a range of human and plant fungal pathogens. thieme-connect.comresearchgate.net The presence and position of the prenyl group on the flavonoid scaffold are often crucial for this bioactivity. tandfonline.commdpi.com Studies have shown that these compounds can inhibit fungi such as Candida spp., Aspergillus spp., and various dermatophytes. thieme-connect.commdpi.com For example, certain prenylated flavonoids have shown potent activity against Trichophyton sp. with a MIC value of 1.95 µg/mL. tandfonline.comthieme-connect.com The proposed mechanisms include disruption of the fungal cell membrane and cell wall integrity, and in some cases, the induction of endogenous reactive oxygen species. acs.orgnih.gov

Table 3: Antifungal Activity of Selected Prenylated Flavonoids This table is interactive. You can sort and filter the data.

Compound Fungal Species MIC (µg/mL) Reference
Prenylated C-methyl-flavonoid (Compound 6) Trichophyton sp. 1.95 thieme-connect.com
Prenylated Flavonol (Compound 9) Candida albicans 62.5 mdpi.com
Prenylated Flavonol (Compound 9) Cryptococcus neoformans 62.5 mdpi.com
Prenylated Flavanone (B1672756) (Compound 12) C. neoformans 62.5 mdpi.com

Enzyme Modulation and Inhibition

The bioactivity of this compound extends to its interaction with various enzyme systems, a characteristic feature of many flavonoids. These interactions can lead to the modulation of cellular signaling pathways and metabolic processes.

Effects on Adenosine (B11128) 3',5'-Cyclic Monophosphate (cAMP) Phosphodiesterase

While direct studies on this compound's effect on adenosine 3',5'-cyclic monophosphate (cAMP) phosphodiesterases (PDEs) are not extensively documented in the available literature, the broader class of flavonoids has been investigated for such properties. Cyclic AMP is a crucial second messenger in numerous biological processes, and its intracellular levels are regulated by PDEs. mdpi.com Inhibitors of these enzymes, particularly PDE4, have been explored for various therapeutic applications, including for their antidepressant-like effects. mdpi.comnih.gov For instance, the selective PDE4 inhibitor rolipram (B1679513) has been shown to have antidepressant effects and can enhance the induction of brain-derived neurotrophic factor (BDNF) mRNA in the hippocampus when co-administered with antidepressants. mdpi.comnih.gov Other PDE inhibitors like milrinone, a potent inhibitor of PDE III, have demonstrated inotropic and vasodilator effects. nih.govrndsystems.com Given that this compound is a known metabolite, its potential interaction with cGMP-specific 3',5'-cyclic phosphodiesterase has been noted in phytochemical databases. genome.jp

Inhibition of Aldose Reductase and Monoamine Oxidase Isoforms (MAO-A and MAO-B) by Methylated Flavanones

Methylated flavanones have garnered attention for their potential to inhibit key enzymes involved in various pathological conditions.

Aldose Reductase Inhibition:

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes mellitus, such as neuropathy, retinopathy, and cataract formation. nih.govmdpi.com Under hyperglycemic conditions, the increased activity of aldose reductase leads to the accumulation of sorbitol, causing osmotic stress and cellular damage. mdpi.comnih.gov Consequently, inhibitors of aldose reductase (ARIs) are considered a therapeutic strategy for preventing or ameliorating these diabetic complications. nih.govsld.cu

Flavanones and other flavonoids have been investigated as potential ARIs. researchgate.netnih.gov For instance, a series of flavanone derivatives have been synthesized and tested for their in vitro inhibitory activity against aldose reductase purified from bovine lens. researchgate.net Some C-methyl flavonoids isolated from Matteuccia orientalis have demonstrated potent aldose reductase inhibitory activity. nih.gov The interest in flavanones as ARIs stems from their potential to offer a natural alternative to synthetic inhibitors, some of which have faced challenges in clinical trials. openmedicinalchemistryjournal.com

Monoamine Oxidase (MAO) Inhibition:

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. mayoclinic.org There are two main isoforms, MAO-A and MAO-B. mdpi.comwikipedia.org Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, which is the mechanism of action for a class of antidepressant drugs known as MAO inhibitors (MAOIs). mayoclinic.orgnih.gov MAOIs are used in the treatment of depression, panic disorder, and social anxiety disorder. wikipedia.org

O-methylated flavonoids have shown promise as selective inhibitors of MAO-A and MAO-B. nih.gov A study on a set of structurally related O-methylated flavonoid natural products demonstrated that some compounds selectively inhibited MAO-A, while others were selective for MAO-B. nih.gov The inhibition was found to be reversible and, in most cases, competitive. nih.gov For example, 4'-methylflavanone (B8500494) has been evaluated as a potential inhibitor of both MAO-A and MAO-B. researchgate.net The selective inhibition of MAO-B is of particular interest for the treatment of Parkinson's disease, as it can reduce the metabolism of dopamine. mdpi.com The potential for flavonoids to act as MAOIs has also been linked to their anti-inflammatory properties. frontiersin.org

Anti-inflammatory Potential (in context of related flavonoids/flavanones)

Flavonoids, including flavanones, are well-recognized for their anti-inflammatory properties. nih.govbiomolther.org Their diverse structures allow them to interact with various targets within inflammatory pathways. nih.govacs.org

Effects on Inflammatory Mediators (e.g., IL-1β, TNF-α, PGE2, MPO) in in vivo animal models (if observed for related compounds)

In various in vivo animal models of inflammation, flavanones and related flavonoids have demonstrated the ability to modulate the production and activity of key inflammatory mediators.

Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α): These pro-inflammatory cytokines play a crucial role in initiating and amplifying the inflammatory response. nih.gov Numerous studies have shown that flavonoids can suppress the production of IL-1β and TNF-α. For example, in models of colitis, flavonoids like rutin (B1680289) and galangin (B1674397) have been shown to reduce the colonic levels of these cytokines. mdpi.comfrontiersin.org Similarly, in models of neuroinflammation, pretreatment with flavonoids such as myricetin (B1677590) and chrysin (B1683763) has been found to inhibit the lipopolysaccharide (LPS)-induced increase in TNF-α and IL-1β levels. mdpi.com Some flavonoids, like naringin, have been observed to decrease the release of inflammatory cytokines, including TNF-α, in animal models of cigarette smoke-induced lung inflammation. ersnet.org

Prostaglandin E2 (PGE2): PGE2 is a key mediator of inflammation, pain, and fever, produced through the action of cyclooxygenase (COX) enzymes. Luteolin, a flavone, has been shown to reduce the production of PGE2 in both in vitro and in vivo arthritis models. nih.gov In studies on neuroinflammation, myricetin also abolished the LPS-induced increase in PGE2 levels. mdpi.com

Myeloperoxidase (MPO): MPO is an enzyme found in neutrophils, and its activity is often used as a marker of neutrophil infiltration into inflamed tissues. In a model of ulcerative colitis, the flavonoid alpinetin (B1665720) was found to significantly alleviate MPO activity in the colon of mice. frontiersin.org Similarly, genistein, an isoflavone (B191592), has been shown to inhibit MPO activity in a model of inflammatory bowel disease. mdpi.com

Below is a table summarizing the effects of some flavanones and related flavonoids on these inflammatory mediators in animal models.

Flavonoid/FlavanoneInflammatory MediatorModelObserved EffectReference
Rutin IL-1βTrinitrobenzene sulfonic acid (TNBS) induced colitisReduced cytokine levels mdpi.com
Galangin TNF-α, IL-1β, MPODextran sulfate (B86663) sodium (DSS)-treated miceReduced levels of pro-inflammatory factors and MPO activity frontiersin.org
Myricetin TNF-α, IL-1β, PGE2Lipopolysaccharide (LPS)-induced neuroinflammationAbolished the increase in cytokine and PGE2 levels mdpi.com
Chrysin TNF-α, IL-1β6-hydroxydopamine (6-OHDA)-treated PD mouse modelsAttenuated the upregulation of cytokine levels mdpi.com
Alpinetin TNF-α, IL-1β, MPODSS-treated ulcerative colitis in miceAlleviated MPO vitality and the expressions of TNF-α and IL-1β frontiersin.org
Genistein MPOInflammatory bowel disease modelInhibited MPO activity mdpi.com
Naringin TNF-αCigarette smoke-exposed animal modelSuppressed inflammatory cytokine release ersnet.org
Luteolin PGE2In vivo arthritis modelsReduced production of PGE2 nih.gov

Antioxidant Activities (as a general property of phenolic compounds)

Phenolic compounds, a large and diverse group of plant secondary metabolites, are well-known for their antioxidant properties. mdpi.comjscholaronline.org This antioxidant capacity is a fundamental aspect of their biological activity and is attributed to their chemical structure, particularly the presence of hydroxyl groups on an aromatic ring. jscholaronline.orgwiley.com

The primary mechanism by which phenolic compounds exert their antioxidant effects is through their ability to scavenge free radicals. wiley.comnih.gov Free radicals are highly reactive molecules with unpaired electrons that can cause damage to cells and contribute to various diseases. jscholaronline.org Phenolic compounds can neutralize these free radicals by donating a hydrogen atom or an electron, a process that is stabilized by the resonance of the aromatic ring. wiley.comulisboa.pt This action can break the chain reactions of oxidation, thereby protecting biological molecules from oxidative damage. jscholaronline.org

The antioxidant activity of phenolic compounds is influenced by their structure, including the number and position of hydroxyl groups. wiley.com For example, flavonoids with multiple hydroxyl groups, such as quercetin, tend to have greater antioxidant potential. wiley.com The presence of methoxy (B1213986) groups, as in this compound, can also contribute to the free radical scavenging properties of these molecules. mdpi.com

Beyond direct radical scavenging, some phenolic compounds can also act as antioxidants by chelating transition metals, which can otherwise catalyze the formation of free radicals. wiley.comnih.gov The antioxidant properties of phenolic compounds have been demonstrated in numerous in vitro and in vivo studies and are believed to contribute significantly to the health benefits associated with diets rich in fruits, vegetables, and other plant-based foods. nih.govulisboa.pt

Advanced Analytical Methodologies for 4 O Methylbonannione a Research

Quantitative Analysis in Biological and Botanical Samples

Accurate quantification of 4'-O-methylbonannione A in samples such as plant extracts or biological fluids is fundamental to pharmacokinetic, bioavailability, and quality control studies. nih.govmomentum.biomaine.gov The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids due to its versatility and reliability. torontech.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. researchgate.netjsmcentral.org

Separation is commonly achieved on a C18 column, which separates compounds based on their hydrophobicity. chemrevlett.com A gradient elution system consisting of a polar mobile phase, such as water (often acidified with formic or phosphoric acid to improve peak shape), and an organic modifier like acetonitrile (B52724) or methanol, is used to effectively resolve the analyte from other components in the mixture. researchgate.netchemrevlett.com

Detection is most frequently performed using an Ultraviolet-Visible (UV-Vis) or Diode-Array Detector (DAD). torontech.com Flavonoids possess strong UV absorbance due to their chromophoric phenolic structure, allowing for sensitive detection. researchgate.net The specific wavelength for monitoring would be determined by analyzing the UV spectrum of a pure standard of this compound.

Table 1: Illustrative RP-HPLC Parameters for Flavonoid Analysis

Parameter Typical Value/Condition Purpose
Column C18, 250 x 4.6 mm, 5 µm Stationary phase for separation based on polarity. chemrevlett.com
Mobile Phase A Water with 0.1% Phosphoric Acid Aqueous component of the mobile phase; acid improves peak symmetry. researchgate.net
Mobile Phase B Acetonitrile Organic component of the mobile phase for eluting nonpolar compounds. researchgate.net
Elution Mode Gradient Varies the mobile phase composition for optimal separation of complex mixtures. chemrevlett.com
Flow Rate 1.0 mL/min Controls the speed of the mobile phase through the column. jsmcentral.org
Detector UV-Vis or DAD Measures the absorbance of the analyte for quantification. torontech.com
Wavelength ~220-350 nm (Scan) Specific wavelength chosen based on the analyte's maximum absorbance. researchgate.net
Column Temp. 25-30 °C Maintains consistent retention times. chemrevlett.com
Injection Vol. 10-20 µL The volume of the sample introduced into the system. chemrevlett.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying compounds. However, due to the low volatility and polar nature of flavonoids like this compound, direct analysis is not feasible. sigmaaldrich.com These compounds contain active hydrogen atoms in their hydroxyl groups, which can lead to poor chromatographic performance and thermal instability. researchgate.net

Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization. This process converts the non-volatile analyte into a more volatile and thermally stable derivative. jfda-online.com A common method is silylation, where active hydrogens are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. sigmaaldrich.com

Once derivatized, the sample is injected into the GC-MS system. The volatile derivatives are separated on a capillary column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison with mass spectral libraries. boku.ac.at

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), represents one of the most powerful analytical tools for quantitative bioanalysis. nih.gov It combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. eag.commeasurlabs.com This makes it ideal for detecting and quantifying trace amounts of this compound in complex biological matrices such as plasma, urine, or tissue extracts. creative-proteomics.com

In an LC-MS/MS system, after the compound elutes from the LC column, it enters the mass spectrometer's ion source where it is ionized. eag.com In the tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (or parent ion) corresponding to the molecular weight of this compound is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions (or fragment ions) are monitored in the third quadrupole. eag.com

This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), dramatically reduces background noise and enhances specificity, allowing for quantification at very low concentrations (parts per trillion in some cases). momentum.bioeag.com The high sensitivity of LC-MS/MS is crucial for pharmacokinetic studies where drug concentrations can be exceedingly low. nih.gov

Metabolic Profiling in In Vitro Systems

Metabolite profiling (MetID) is essential for understanding the biotransformation of a drug candidate and identifying potential active or toxic metabolites. wuxiapptec.com In vitro systems are widely used for initial metabolic screening because they are rapid and allow for cross-species comparisons. wuxiapptec.compharmaron.com

To study the metabolism of this compound, the compound would be incubated with various subcellular fractions, primarily human liver microsomes (HLMs) or hepatocytes. These systems contain the key Phase I (e.g., Cytochrome P450) and Phase II (e.g., UDP-glucuronosyltransferases) enzymes responsible for drug metabolism. jfda-online.com

Following incubation, the samples are analyzed, typically using high-resolution LC-MS techniques like LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry). jfda-online.com This technology allows for the detection of unknown metabolites and provides accurate mass measurements, which aid in the elucidation of their elemental composition. By comparing the metabolic profile of the parent drug with the incubated samples, new metabolites can be identified. Common metabolic pathways for flavonoids include hydroxylation, demethylation, glucuronidation, and sulfation. jfda-online.com Identifying these metabolic "soft spots" is a key part of the drug discovery process. wuxiapptec.com

Computational Chemistry and In Silico Analysis

In silico methods, including computational chemistry, play a vital role in modern drug discovery by predicting the interactions between a small molecule and a protein target. techscience.com These techniques can screen large compound libraries, prioritize candidates for experimental testing, and provide insights into the mechanism of action at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when bound to another (the receptor, e.g., a protein target). icm.edu.pldergipark.org.tr The process involves preparing the 3D structures of both the ligand and the receptor. The crystal structure of the target protein is often obtained from a repository like the Protein Data Bank (PDB). dergipark.org.tr

Using software such as AutoDock Vina, the ligand is placed into the binding site of the protein, and various conformations are sampled. icm.edu.pl The program then calculates a "docking score," which estimates the binding free energy (typically in kcal/mol), with more negative values indicating stronger predicted binding affinity. foliamedica.bg The analysis also reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. dergipark.org.trfoliamedica.bg Given the reported cytotoxic activity of this compound, a relevant target for a docking study could be an enzyme or receptor involved in cancer cell proliferation. researchgate.net

Table 2: Hypothetical Molecular Docking Results for this compound against a Cancer-Related Kinase

Ligand Target Protein Docking Score (kcal/mol) Key Interacting Residues Predicted Interaction Type
This compound Example Kinase (PDB: XXXX) -8.9 LYS72, GLU91 Hydrogen Bond
This compound Example Kinase (PDB: XXXX) -8.9 VAL23, LEU132 Hydrophobic Interaction
Reference Inhibitor Example Kinase (PDB: XXXX) -10.5 LYS72, ASP145 Hydrogen Bond, Ionic

Note: This table is for illustrative purposes only. Actual results would require a specific computational study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of compounds are dependent on the changes in their molecular features. protoqsar.commdpi.com These models are instrumental in predicting the activity of new, untested compounds, thereby streamlining the discovery and development process in medicinal chemistry and toxicology. nih.govbiointerfaceresearch.com

The development of a robust QSAR model is a systematic process that involves several key stages. taylorfrancis.com Initially, a dataset of compounds with known biological activities is compiled. nih.gov The three-dimensional structures of these molecules are then used to calculate a wide array of molecular descriptors, which are numerical values that quantify various aspects of the molecule's physicochemical properties and structural features. protoqsar.comnih.gov These descriptors can range from simple counts of atoms and functional groups to complex quantum-chemical parameters. protoqsar.com

Following the calculation of descriptors, statistical methods are employed to select the most relevant descriptors that have a significant correlation with the biological activity. researchgate.net A mathematical equation is then generated to form the QSAR model, which takes the form:

Activity = f (Molecular Descriptors) + error wikipedia.org

This model is rigorously tested through a process called validation, which assesses its stability, robustness, and predictive power. wikipedia.orgresearchgate.net Validation is crucial to ensure that the model can make reliable predictions for new compounds not used in the model's development. wikipedia.org

For a compound like this compound, a QSAR study would involve synthesizing a series of its derivatives and testing their biological activity against a specific target. The resulting data would be used to build a model correlating structural changes with activity. For instance, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and the number of hydrogen bond donors/acceptors could be correlated with an observed activity, such as enzyme inhibition. The resulting model could then predict which structural modifications to this compound might enhance its desired biological effect.

Table 1: Illustrative QSAR Descriptors for a Hypothetical Series of this compound Analogs

CompoundBiological Activity (IC₅₀, µM)Molecular Weight ( g/mol )LogPPolar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
Analog 115.2350.44.165.714
Analog 28.5364.44.565.714
Analog 322.1350.44.074.924
Analog 45.3378.54.965.714
Analog 512.8366.44.285.115

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgnih.gov It has become a cornerstone of computational chemistry and materials science due to its balance of accuracy and computational efficiency. wikipedia.org DFT calculations allow researchers to predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties, based on the electron density of the molecule. nih.govorientjchem.org

In the context of this compound research, DFT studies provide deep insights into its intrinsic molecular characteristics. DFT can be used to determine the most stable three-dimensional conformation of the molecule (geometry optimization) and to calculate its electronic properties, which are crucial for understanding its reactivity and interactions with biological targets. nih.govmdpi.com

Key parameters derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov This is invaluable for predicting how the molecule might interact with a receptor binding site.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining molecular reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding within the molecule, including charge transfer interactions and hyperconjugative effects, which contribute to molecular stability. nih.gov

By applying DFT, researchers can build a comprehensive electronic profile of this compound. For example, DFT could be used to study its tautomeric forms, predict its antioxidant potential by calculating bond dissociation energies, or understand its interaction with a metallic cofactor in an enzyme active site. researchgate.netmdpi.com This theoretical understanding complements experimental data and guides the design of new analogs with improved properties. orientjchem.org

Table 2: Representative DFT-Calculated Properties for this compound

ParameterCalculated ValueSignificance
Energy of HOMO-6.2 eVRelates to electron-donating ability
Energy of LUMO-1.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DMeasures overall polarity of the molecule
Electron Affinity1.9 eVEnergy released when an electron is added
Ionization Potential6.5 eVEnergy required to remove an electron

Note: This table contains hypothetical data for illustrative purposes to show the output of a DFT study. It does not represent actual calculated values for this compound.

Future Research Directions and Prospects for 4 O Methylbonannione a

Elucidation of Novel Biological Activities and Molecular Targets

The preliminary exploration of 4'-O-methylbonannione A's bioactivity has centered on its antiproliferative properties. Bioassay-guided fractionation of extracts from the fruits of Schizolaena hystrix and subsequent testing identified the compound as weakly active against the A2780 human ovarian cancer cell line. vt.edu Similarly, its isolation from Glycosmis pseudoracemosa was associated with cytotoxic activity against the same cell line. researchgate.net

Future research must broaden this scope significantly. The structural class of flavonoids, to which this compound belongs, is known for a wide array of pharmacological effects. sci-hub.se Therefore, a crucial direction is the systematic screening of this compound for other biological activities.

Key Future Research Areas:

Anti-inflammatory Activity: Investigating its ability to inhibit key inflammatory mediators such as nitric oxide (NO), cyclooxygenases (COX-1 and COX-2), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in cellular models like lipopolysaccharide (LPS)-stimulated macrophages. sci-hub.senih.govfrontiersin.org

Antioxidant Potential: Evaluating its capacity to scavenge free radicals and chelate metal ions, which are common properties of phenolic compounds. sci-hub.se

Antiviral and Antimicrobial Screening: Testing against a panel of viruses and pathogenic bacteria and fungi.

Molecular Target Deconvolution: Moving beyond phenotypic screening to identify specific molecular targets is paramount. Techniques such as affinity chromatography, proteomics, and computational docking studies can help elucidate the proteins and pathways through which this compound exerts its effects.

Table 1: Reported Biological Activity of this compound
Activity TypeAssay/ModelFindingSource
Antiproliferative/CytotoxicA2780 human ovarian cancer cell lineWeakly active vt.eduresearchgate.net

Exploration of Advanced Synthetic Routes and Methodologies

The key steps in the reported synthesis involved the regioselective geranylation of 2,4,6-trihydroxyacetophenone, followed by an aldol (B89426) condensation and a regioselective cyclization of the resulting geranylated trihydroxychalcone. researchgate.net

Future Synthetic Chemistry Goals:

Stereoselective Synthesis: The current route produces a racemic mixture ((±)-4′-O-methylbonannione A). researchgate.net Future work should focus on developing asymmetric synthetic methods to produce individual enantiomers, allowing for the evaluation of their differential biological activities.

Process Scalability: Adapting the synthetic route for larger-scale production to generate sufficient quantities for comprehensive preclinical testing. cognitoedu.org

Analog Synthesis: Utilizing the established synthetic pathway to create a library of structural analogs for structure-activity relationship (SAR) studies, which is a cornerstone of lead optimization. libretexts.org

Investigation of Biosynthetic Pathway Regulation and Engineering

The biosynthesis of this compound in its native plant species has not been elucidated. As a geranylated flavonoid, its formation likely follows the general phenylpropanoid and flavonoid pathways, culminating in specific tailoring steps. A key reaction is the methylation of the 4'-hydroxyl group on the flavonoid B-ring. frontiersin.org

Future research should focus on identifying the specific enzymes responsible for its creation. This knowledge is not only of fundamental scientific interest but also opens the door to metabolic engineering for enhanced production.

Key Research Directions for Biosynthesis:

Identification of O-Methyltransferase (OMT): The crucial step is the 4'-O-methylation. Research efforts should aim to identify and characterize the specific isoflavone (B191592) O-methyltransferase (IOMT) from S. hystrix or G. pseudoracemosa that catalyzes this reaction. frontiersin.orgnih.gov This involves transcriptomic analysis of the source plants to find candidate OMT genes and subsequent in vitro biochemical assays with recombinant proteins to confirm their function and substrate specificity. mdpi.com

Pathway Elucidation: Identifying the full suite of biosynthetic genes (e.g., chalcone (B49325) synthase, chalcone isomerase, geranyltransferase) involved in its production.

Metabolic Engineering: Once the key enzymes are identified, particularly the specific OMT, their genes could be transferred to a microbial host like E. coli or yeast for heterologous production, providing a sustainable and scalable source of the compound. nih.gov

Development of Robust In Vitro and In Vivo (Non-human) Research Models

To date, the biological evaluation of this compound has been limited to a single human cancer cell line, A2780. vt.eduresearchgate.net To build a comprehensive understanding of its potential therapeutic effects, a significant expansion of research models is necessary. nih.gov

Future Directions for Research Models:

Expanded In Vitro Models:

Cell Line Panels: Screening against a diverse panel of cancer cell lines (e.g., breast, colon, lung, prostate) to determine its spectrum of activity.

3D Spheroid and Organoid Cultures: Utilizing more physiologically relevant 3D cell culture models to better mimic the tumor microenvironment.

Primary and Immune Cell Assays: Testing its effects on non-cancerous primary cells to assess general toxicity and on immune cells (e.g., macrophages, T-cells) to investigate immunomodulatory properties. researchgate.net

Development of Non-human In Vivo Models: Should promising and potent activity be discovered in advanced in vitro models, subsequent validation in non-human animal models would be the next logical step. nih.gov This could involve, for example, xenograft mouse models to evaluate anti-tumor efficacy or carrageenan-induced paw edema models in mice to test for in vivo anti-inflammatory effects. nih.govnih.gov

Potential as a Lead Compound for Preclinical Drug Discovery Research

A lead compound is a chemical entity with pharmacological or biological activity that serves as a starting point for developing a drug, though it may have suboptimal properties. libretexts.orgwikipedia.org Natural products are a historically rich source of lead compounds. numberanalytics.com With its defined chemical structure and confirmed, albeit weak, biological activity, this compound represents a potential lead compound. vt.eduresearchgate.net

The path from a lead compound to a drug candidate involves a process called lead optimization, where medicinal chemists systematically modify the structure to improve its therapeutic profile. subharti.org

Future Research Focus for Lead Optimization:

Improving Potency: Synthesizing analogs to enhance its biological activity (e.g., lower the IC₅₀ value in cytotoxicity assays).

Enhancing Selectivity: Modifying the structure to increase its activity against a specific target while minimizing off-target effects.

Optimizing Pharmacokinetics: Adjusting the molecule's properties to improve its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its effectiveness as a potential therapeutic agent. uq.edu.au

Synergistic Research with Other Phytochemicals

The therapeutic effects of plant extracts are often attributed to the synergistic or additive interactions between multiple co-existing phytochemicals, where the combined effect is greater than the sum of the individual parts. nih.govnuevo-group.comnih.gov This principle offers a promising research avenue for this compound, especially given its modest standalone activity.

Future investigations should explore the potential for synergistic interactions between this compound and other compounds.

Areas for Synergistic Studies:

Combination with Co-occurring Phytochemicals: Investigating combinations with other compounds isolated from Schizolaena hystrix and Glycosmis pseudoracemosa, such as bonannione A, nymphaeol A, and bonanniol A, to see if they potentiate its antiproliferative effects. vt.edu

Combination with Conventional Drugs: Testing this compound in combination with established chemotherapeutic agents. Natural compounds can sometimes enhance the efficacy of conventional drugs or help overcome drug resistance mechanisms. nih.gov This could allow for the use of lower doses of the toxic chemotherapeutic agent, reducing side effects. iieta.org

Addressing Research Limitations and Expanding Conceptual Frameworks

Current research on this compound is in its infancy and is defined by several limitations that present clear directions for future work. researchgate.net Acknowledging these limitations is crucial for designing a robust future research strategy. myprivatephd.comspnj.grwordvice.com

Current Limitations and Future Strategies:

Limited Biological Data: The primary limitation is the narrow scope of tested biological activities. The conceptual framework must be expanded beyond simple cytotoxicity to a broader systems-level investigation of its effects on inflammation, oxidative stress, and metabolic pathways.

Low Potency: The reported weak activity against the A2780 cell line is a significant hurdle. vt.edu This can be addressed through the lead optimization and synergistic studies outlined previously.

Scarcity of Material: Reliance on isolation from natural sources is a major bottleneck. This is being addressed by the development of total synthesis routes, which must be further optimized for scalability. researchgate.net

Lack of Mechanistic Insight: The molecular mechanism of action is completely unknown. Future research must prioritize target identification to move the compound from a biological "hit" to a validated "lead".

By systematically addressing these points, the scientific community can build a comprehensive understanding of this compound, potentially unlocking its latent therapeutic value.

Q & A

Q. What are the established synthetic routes for 4'-O-methylbonannione A, and what analytical techniques validate its purity?

The first total synthesis of this compound was reported by Zhang et al. (2011), employing a multi-step process involving prenylation and methylation reactions. Key validation methods include NMR spectroscopy (¹H, ¹³C) for structural elucidation and HPLC for purity assessment (>95% purity threshold). Researchers should cross-reference spectral data with literature values (e.g., CCDC 1985013 for crystallographic validation) and use mass spectrometry (HRMS) for molecular weight confirmation .

Q. How is the structural characterization of this compound performed, and what are common pitfalls?

Structural analysis relies on X-ray crystallography (for solid-state conformation) and 2D NMR (COSY, HMBC) to resolve stereochemistry and substituent positions. A common pitfall is misassignment of methyl group orientations; iterative comparisons with synthesized analogs (e.g., (±)-puyanin) are recommended to avoid errors .

Q. What in vitro assays are typically used to evaluate its biological activity?

Standard assays include MTT cytotoxicity tests (e.g., against cancer cell lines like HeLa or MCF-7) and enzyme inhibition assays (e.g., COX-2 or tyrosinase). Researchers must include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory bioactivity data across studies?

Contradictions often arise from variability in cell culture conditions or compound solubility. A robust approach includes:

  • Standardized protocols : Use identical cell lines, passage numbers, and DMSO concentrations.
  • Dose-response curves : Test a wide concentration range (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies.
  • Meta-analysis : Compare raw datasets from prior studies using tools like PRISMA guidelines to isolate confounding variables .

Q. What methodologies optimize the yield of this compound during synthesis?

Yield optimization requires DoE (Design of Experiments) approaches, such as varying reaction temperature (40–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst loadings (e.g., Pd/C ratios). Advanced techniques like microwave-assisted synthesis can reduce reaction times and improve regioselectivity. Post-synthesis, flash chromatography with gradient elution enhances purity .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives?

SAR studies should:

  • Modify substituents : Focus on the methyl group at the 4'-O position and prenyl chain length.
  • Use computational tools : Molecular docking (e.g., AutoDock Vina) to predict binding affinities.
  • Validate experimentally : Test analogs in parallel bioassays and correlate results with steric/electronic parameters (e.g., Hammett constants) .

Q. What strategies validate the mechanism of action in complex biological systems?

Combine -omics approaches (transcriptomics/proteomics) with knockdown models (siRNA/CRISPR). For example, if antitumor activity is observed, perform RNA-seq to identify dysregulated pathways (e.g., apoptosis or autophagy) and validate via Western blot (e.g., caspase-3 activation) .

Methodological Considerations

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?

Reconcile discrepancies by:

  • Re-evaluating force fields : Adjust parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM).
  • Assessing solvent effects : Run in silico studies with explicit solvent models (e.g., TIP3P water).
  • Experimental validation : Synthesize top-ranked analogs and retest .

Q. What statistical frameworks are appropriate for analyzing dose-dependent responses?

Use non-linear regression models (e.g., Hill equation) to calculate IC₅₀ values and ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals (95% CI) and p-values adjusted for multiple testing .

Q. How can open-access repositories enhance reproducibility in this compound research?

Deposit raw data (spectra, bioassay results) in CCDC (crystallography) or Zenodo (general datasets). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and include metadata such as solvent systems and instrument calibration details .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.